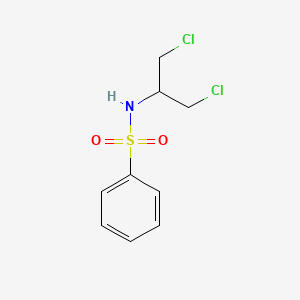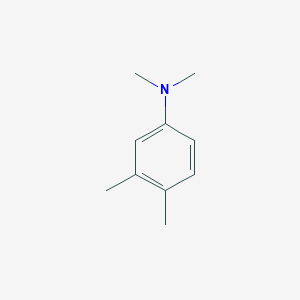
n,n,3,4-Tetramethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,3,4-Tetramethylaniline: is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of four methyl groups attached to the benzene ring and an amino group. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method involves the alkylation of aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone or ethanol.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N,N-dimethylaniline in the presence of a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through distillation or crystallization to obtain the desired product.
化学反应分析
Types of Reactions:
Oxidation: N,N,3,4-Tetramethylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Studied for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
作用机制
Mechanism: N,N,3,4-Tetramethylaniline exerts its effects primarily through its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
Molecular Targets and Pathways:
Enzymes: Can inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: May interact with specific receptors, influencing cellular signaling pathways.
相似化合物的比较
N,N-Dimethylaniline: Similar structure but with fewer methyl groups.
N,N,3,5-Tetramethylaniline: Similar but with different methyl group positions.
N,N-Diethylaniline: Similar but with ethyl groups instead of methyl groups.
Uniqueness: N,N,3,4-Tetramethylaniline is unique due to its specific arrangement of methyl groups, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain chemical reactions and applications.
属性
CAS 编号 |
770-03-6 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
N,N,3,4-tetramethylaniline |
InChI |
InChI=1S/C10H15N/c1-8-5-6-10(11(3)4)7-9(8)2/h5-7H,1-4H3 |
InChI 键 |
LKNDYQNNDRTHFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


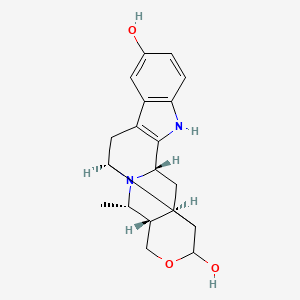
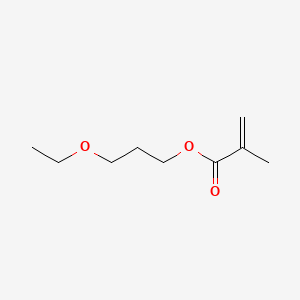
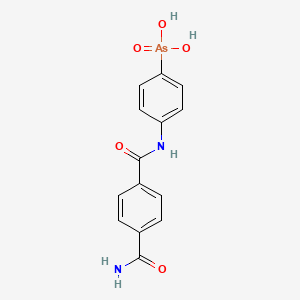
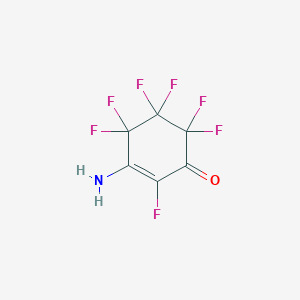
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746301.png)

![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)

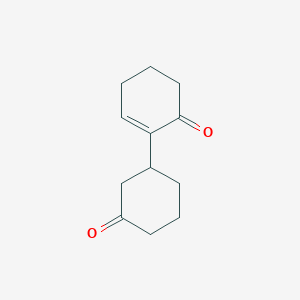
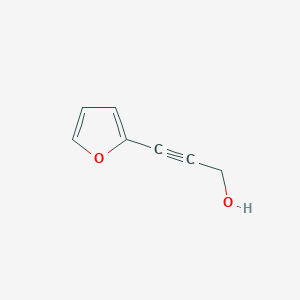
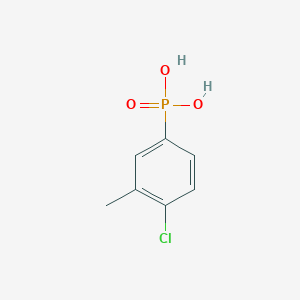
![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
